Cas no 342-30-3 (5-(Trifluoromethyl)quinoline)

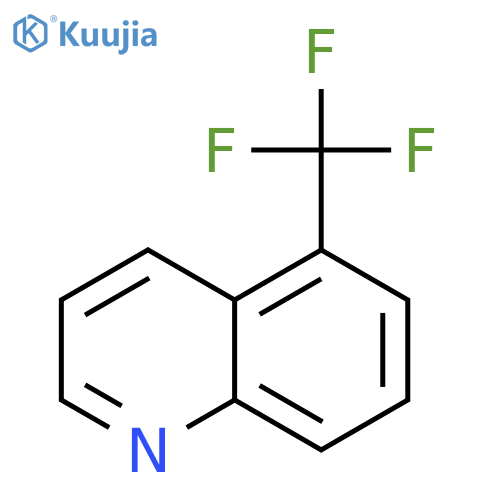

5-(Trifluoromethyl)quinoline structure

商品名:5-(Trifluoromethyl)quinoline

5-(Trifluoromethyl)quinoline 化学的及び物理的性質

名前と識別子

-

- 5-(Trifluoromethyl)quinoline

- MFCD16619721

- G55869

- CS-0309240

- SB68108

- Z1255426032

- DTXSID30600370

- 342-30-3

- DB-349706

- AKOS016005841

- EN300-170554

- SCHEMBL827601

-

- インチ: InChI=1S/C10H6F3N/c11-10(12,13)8-4-1-5-9-7(8)3-2-6-14-9/h1-6H

- InChIKey: YIFZKLFTSGGGQW-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C2C=CC=NC2=C1)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 197.04523368g/mol

- どういたいしつりょう: 197.04523368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

5-(Trifluoromethyl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-170554-0.25g |

5-(trifluoromethyl)quinoline |

342-30-3 | 95.0% | 0.25g |

$162.0 | 2025-03-21 | |

| TRC | T899583-50mg |

5-(trifluoromethyl)quinoline |

342-30-3 | 50mg |

$ 160.00 | 2022-06-02 | ||

| Chemenu | CM143736-5g |

5-(trifluoromethyl)quinoline |

342-30-3 | 95%+ | 5g |

$*** | 2023-05-30 | |

| Chemenu | CM143736-25g |

5-(trifluoromethyl)quinoline |

342-30-3 | 95%+ | 25g |

$*** | 2023-05-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4470-100MG |

5-(trifluoromethyl)quinoline |

342-30-3 | 95% | 100MG |

¥ 910.00 | 2023-04-13 | |

| Enamine | EN300-170554-1.0g |

5-(trifluoromethyl)quinoline |

342-30-3 | 95.0% | 1.0g |

$414.0 | 2025-03-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4470-5G |

5-(trifluoromethyl)quinoline |

342-30-3 | 95% | 5g |

¥ 10,890.00 | 2023-04-13 | |

| Chemenu | CM143736-10g |

5-(trifluoromethyl)quinoline |

342-30-3 | 95%+ | 10g |

$*** | 2023-05-30 | |

| Enamine | EN300-170554-5.0g |

5-(trifluoromethyl)quinoline |

342-30-3 | 95.0% | 5.0g |

$1199.0 | 2025-03-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4470-5 G |

5-(trifluoromethyl)quinoline |

342-30-3 | 95% | 5g |

¥ 10,890.00 | 2021-05-07 |

5-(Trifluoromethyl)quinoline 関連文献

-

1. The synthesis of certain trifluoromethylquinoline derivativesR. Belcher,M. Stacey,A. Sykes,J. C. Tatlow J. Chem. Soc. 1954 3846

-

Vinod G. Landge,Manoj K. Sahoo,Siba P. Midya,Garima Jaiswal,Ekambaram Balaraman Dalton Trans. 2015 44 15382

-

3. 710. The Skraup reaction. Formation of 5- and 7-substituted quinolinesM. H. Palmer J. Chem. Soc. 1962 3645

-

4. The Jubilee of the Chemical Society of London. History of the Development of the Society

342-30-3 (5-(Trifluoromethyl)quinoline) 関連製品

- 2285-35-0(2-(Trifluoromethyl)-9H-carbazole)

- 25199-77-3(4-(trifluoromethyl)quinoline)

- 13544-43-9(6-(trifluoromethyl)-1H-indole)

- 325-14-4(7-(Trifluoromethyl)quinoline)

- 128562-95-8(4-(Trifluoromethyl)-1H-indole)

- 868668-58-0(8-Methyl-5-(trifluoromethyl)quinoline)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 503537-97-1(4-bromooct-1-ene)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:342-30-3)5-(Trifluoromethyl)quinoline

清らかである:99%/99%

はかる:250mg/1g

価格 ($):159.0/429.0